Regioisomeric Protection Pattern: Defined Differentiation from the 1,4-Bis-Boc Analog
The compound's differentiation from its closest analog, 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8), is based on its regioisomeric protection pattern. 1,7-Bis-Boc-1,4,7-triazaheptane protects the two terminal primary amines, leaving the central secondary amine available for selective reactions [1]. In contrast, the 1,4-isomer protects one terminal and the central amine, leaving a terminal primary amine exposed [2]. This difference is critical; the free central amine of the 1,7-isomer offers a distinct nucleophilic site for constructing symmetrical or asymmetrical linkers, a feature not possible with the 1,4-isomer's exposed primary amine.
| Evidence Dimension | Molecular structure / Protection pattern |
|---|---|
| Target Compound Data | Two Boc groups on terminal nitrogens (N1 and N7); central nitrogen (N4) is a free secondary amine. |
| Comparator Or Baseline | 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8): Boc groups on one terminal nitrogen and the central nitrogen; one terminal nitrogen is a free primary amine. |
| Quantified Difference | The 1,7-isomer has 2 Hydrogen Bond Donor counts, while the 1,4-isomer has 3; The 1,7-isomer has a XLogP3-AA value of 1.2, whereas the 1,4-isomer has 0.9. |
| Conditions | Computed chemical properties from PubChem database [1][2]. |
Why This Matters
This dictates the regioselectivity of subsequent synthetic steps, directly impacting the architecture and function of the final PROTAC linker or chelator.
- [1] PubChem. 1,7-Bis-Boc-1,4,7-triazaheptane. CID 15157893. View Source
- [2] PubChem. 1,4-Bis-Boc-1,4,7-triazaheptane. CID 2756056. View Source
